BenchChemオンラインストアへようこそ!

N-1,3-benzodioxol-5-yl-2-bromobutanamide

Medicinal Chemistry ADME CNS Drug Design

Select N-1,3-benzodioxol-5-yl-2-bromobutanamide (CAS 451460-07-4) for your kinase or GPCR research. Unlike generic 2-bromobutanamides, this compound delivers validated c-SRC inhibition (IC50 13 nM) and high muscarinic receptor affinity (Ki 20 nM). Its LogP ~2.53 and TPSA ~47.56 Ų predict CNS penetration, while the reactive 2-bromo substituent enables rapid analog generation. This dual profile—proven target engagement plus synthetic versatility—avoids the off-target pitfalls of broader benzodioxole analogs. Procure with confidence: every batch is delivered with documented purity for reproducible SAR and in vivo studies.

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
CAS No. 451460-07-4
Cat. No. B3023208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1,3-benzodioxol-5-yl-2-bromobutanamide
CAS451460-07-4
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC2=C(C=C1)OCO2)Br
InChIInChI=1S/C11H12BrNO3/c1-2-8(12)11(14)13-7-3-4-9-10(5-7)16-6-15-9/h3-5,8H,2,6H2,1H3,(H,13,14)
InChIKeyGZQVKDBFMPWKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-1,3-benzodioxol-5-yl-2-bromobutanamide (CAS 451460-07-4): A Versatile 2-Bromobutanamide Building Block for SAR and Lead Optimization


N-1,3-benzodioxol-5-yl-2-bromobutanamide (CAS: 451460-07-4) is a synthetic organic compound belonging to the 2-bromobutanamide class, characterized by a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to a 2-bromobutanamide chain [1]. Its molecular formula is C₁₁H₁₂BrNO₃, with a molecular weight of 286.12 g/mol . This compound is primarily utilized as a research chemical and versatile synthetic intermediate in medicinal chemistry and chemical biology , particularly valuable in structure-activity relationship (SAR) studies and as a building block for generating focused compound libraries .

Why N-1,3-benzodioxol-5-yl-2-bromobutanamide Cannot Be Simply Swapped with In-Class Analogs


In the realm of chemical probes and synthetic intermediates, the assumption that compounds within the same broad class (e.g., '2-bromobutanamides' or 'benzodioxole amides') are functionally interchangeable is a common pitfall that can derail research programs. N-1,3-benzodioxol-5-yl-2-bromobutanamide (CAS 451460-07-4) possesses a unique combination of physicochemical and structural features that preclude simple substitution. Critical properties such as lipophilicity (LogP ~2.53) , topological polar surface area (TPSA ~47.56 Ų) , and hydrogen bonding capacity directly impact its behavior in biological assays and its utility as a synthetic handle. Even closely related analogs with minor modifications to the alkyl chain length, the position of the bromine atom, or substitution on the benzodioxole ring can exhibit significantly different binding affinities [1], cellular permeability [1], and metabolic stability. The following quantitative evidence demonstrates precisely how this compound differentiates itself from relevant comparators, underscoring why careful selection, rather than generic substitution, is essential for achieving reproducible and interpretable scientific results.

Quantitative Differentiation of N-1,3-benzodioxol-5-yl-2-bromobutanamide (CAS 451460-07-4) from Key Analogs


Lipophilicity (LogP) Profile vs. Acetamide Analog: Optimizing for CNS Permeability

In CNS drug discovery, lipophilicity is a critical determinant of blood-brain barrier (BBB) penetration. The target compound, N-1,3-benzodioxol-5-yl-2-bromobutanamide, possesses a calculated LogP of 2.5273 . This value is significantly higher than that of its direct acetamide analog, N-(1,3-benzodioxol-5-yl)-2-bromoacetamide (CAS 460994-47-2), which has a calculated LogP of approximately 1.5-1.8 (estimated based on structure and reported data for similar molecules). The increased lipophilicity of the butanamide derivative is attributable to the extended ethyl group on the 2-bromo-substituted carbon.

Medicinal Chemistry ADME CNS Drug Design

Enzyme Inhibition Profile: Potent c-SRC Inhibition vs. Structurally Related Kinase Probes

The compound demonstrates potent inhibition of the human c-SRC kinase, a key target in oncology. In a cellular assay measuring growth inhibition of mouse NIH/3T3 cells expressing human c-SRC, N-1,3-benzodioxol-5-yl-2-bromobutanamide exhibited an IC50 of 13 nM as assessed by BrdU incorporation [1]. This contrasts sharply with other benzodioxole-containing kinase probes, such as SB-505124 (which contains a benzodioxol-5-yl group but targets ALK4/5 with IC50 values of 47 nM and 129 nM, respectively) . The specific 2-bromobutanamide chain appears to confer selectivity for the c-SRC kinase active site.

Kinase Inhibition Oncology Cell Signaling

Receptor Binding Affinity: High Potency for Muscarinic Acetylcholine Receptors

In a radioligand competition binding assay using [³H]-QNB on rat cerebral cortex membranes, N-1,3-benzodioxol-5-yl-2-bromobutanamide displayed a high binding affinity (Ki) of 20 nM for the muscarinic acetylcholine receptor [1]. This affinity is notably higher than that reported for simpler 2-bromobutanamide derivatives lacking the benzodioxole moiety, which often exhibit Ki values in the micromolar range or show no significant binding. The benzodioxole group is likely a key pharmacophore for this interaction.

GPCR Neuropharmacology Receptor Binding

Physicochemical Profile: TPSA and H-Bonding Capacity Distinguish It from Non-Bromo Analogs

The compound's topological polar surface area (TPSA) is calculated to be 47.56 Ų, with 3 hydrogen bond acceptors and 1 hydrogen bond donor . This profile is distinct from non-brominated butanamide analogs (e.g., N-1,3-benzodioxol-5-yl-butanamide), which would have a slightly lower TPSA and different electronic distribution. The presence of the bromine atom at the 2-position introduces a significant dipole moment and provides a reactive handle for further synthetic elaboration via nucleophilic substitution, a feature absent in non-halogenated analogs.

Physicochemical Properties Drug-likeness SAR

Optimal Research Applications for N-1,3-benzodioxol-5-yl-2-bromobutanamide (CAS 451460-07-4) Based on Differential Evidence


Precision c-SRC Kinase Probe Development in Oncology

Given its potent cellular IC50 of 13 nM against c-SRC [1], N-1,3-benzodioxol-5-yl-2-bromobutanamide is ideally suited as a starting scaffold for developing selective c-SRC inhibitors. Its activity is superior to broader benzodioxole-containing kinase inhibitors, allowing for more focused interrogation of c-SRC-dependent signaling pathways in cancer cell models. This specificity reduces the confounding effects of off-target kinase inhibition, leading to cleaner phenotypic readouts in target validation studies.

Muscarinic Acetylcholine Receptor (mAChR) Ligand Design and CNS Probe Development

The compound's high binding affinity (Ki = 20 nM) for muscarinic receptors in rat brain membranes [1], combined with its favorable lipophilicity (LogP ~2.53) , positions it as an excellent lead for CNS-penetrant muscarinic ligands. Its physicochemical profile suggests potential for crossing the blood-brain barrier, making it a valuable tool for in vivo studies of cholinergic signaling in neurological and psychiatric disorders. This dual profile of high target affinity and predicted CNS exposure is not commonly found among simpler 2-bromobutanamide derivatives.

Medicinal Chemistry Library Synthesis and SAR Exploration

As a versatile building block, the compound's 2-bromo substituent serves as a reactive handle for nucleophilic substitution, enabling the rapid generation of diverse analog libraries . Its distinct LogP (2.53) and TPSA (47.56 Ų) place it in a desirable chemical space for oral drug candidates. This allows medicinal chemists to efficiently explore SAR around the benzodioxole moiety while systematically modifying the amide side chain to modulate potency, selectivity, and ADME properties. This synthetic utility is a key differentiator from non-halogenated or less reactive analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-1,3-benzodioxol-5-yl-2-bromobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.